Cas no 200344-33-8 ((2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 化学的及び物理的性質
名前と識別子
-
- Fmoc-D-citrulline
- Fmoc-D-Cit-OH
- (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-5-ureidopentanoic acid
- (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- AmbotzFAA1313
- Fmoc-D-Cit
- D-Ornithine, N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- (2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- (R)-2-Fmoc-amino-5-ureidopentanoic acid
- J-300337
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoic acid
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-citrulline
- Nalpha-Fmoc-L-citrulline
- DS-15064
- AKOS016842941
- Fmoc-D-Orn(carbamoyl)-OH
- CS-0144996
- MFCD00151942
- EN300-7387835
- 200344-33-8
- DTXSID30426779
- AM82462
- F12317
- SCHEMBL25356641
- (2R)-5-(carbamoylamino)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
-
- MDL: MFCD00151942
- インチ: InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1
- InChIKey: NBMSMZSRTIOFOK-GOSISDBHSA-N
- ほほえんだ: NC(NCCC[C@H](C(O)=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)=O
計算された属性
- せいみつぶんしりょう: 397.16400
- どういたいしつりょう: 397.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 11
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 131Ų
じっけんとくせい
- PSA: 130.75000
- LogP: 3.90890
(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid セキュリティ情報
- ちょぞうじょうけん:冷蔵保存
(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7387835-0.25g |
(2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
200344-33-8 | 95.0% | 0.25g |
$35.0 | 2025-03-11 | |
Enamine | EN300-7387835-0.5g |
(2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
200344-33-8 | 95.0% | 0.5g |
$55.0 | 2025-03-11 | |
Enamine | EN300-7387835-25.0g |
(2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
200344-33-8 | 95.0% | 25.0g |
$702.0 | 2025-03-11 | |
Enamine | EN300-7387835-0.05g |
(2R)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
200344-33-8 | 95.0% | 0.05g |
$19.0 | 2025-03-11 | |
eNovation Chemicals LLC | D953070-25g |
D-Ornithine, N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
200344-33-8 | 97% | 25g |
$310 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F77060-10g |
Fmoc-D-Cit-OH |
200344-33-8 | 97% | 10g |
¥2847.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F77060-5g |
Fmoc-D-Cit-OH |
200344-33-8 | 97% | 5g |
¥563.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F77060-25g |
Fmoc-D-Cit-OH |
200344-33-8 | 97% | 25g |
¥5281.0 | 2023-09-07 | |
Chemenu | CM184513-5g |
Fmoc-D-citrulline |
200344-33-8 | 95% | 5g |
$196 | 2021-06-09 | |
Chemenu | CM184513-10g |
Fmoc-D-citrulline |
200344-33-8 | 95% | 10g |
$318 | 2021-06-09 |
(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid 関連文献
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acidに関する追加情報
Comprehensive Guide to (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid (CAS No. 200344-33-8)
(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid (CAS No. 200344-33-8) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound plays a crucial role in the development of novel therapeutics, particularly in the fields of oncology, neurology, and immunology. Its unique structure, featuring both carbamoylamino and Fmoc-protected functional groups, makes it an invaluable building block for researchers aiming to design and synthesize complex peptide-based drugs.
The growing interest in peptide therapeutics has significantly increased the demand for high-quality amino acid derivatives like (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid. Recent advancements in solid-phase peptide synthesis (SPPS) techniques have further highlighted the importance of this compound, as it offers excellent stability and reactivity under standard coupling conditions. Researchers often search for "Fmoc-protected amino acids for peptide synthesis" or "CAS 200344-33-8 applications," reflecting the compound's relevance in modern drug discovery.
One of the key advantages of (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is its compatibility with automated peptide synthesizers, making it a preferred choice for high-throughput screening and large-scale production. The Fmoc group provides excellent protection for the amino functionality during synthesis, while the carbamoylamino side chain offers additional versatility for post-synthetic modifications. This dual functionality has made the compound particularly valuable in the development of targeted drug delivery systems and bioconjugates.
In the context of current research trends, (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has gained attention for its potential applications in personalized medicine and precision oncology. The compound's ability to serve as a scaffold for tumor-targeting peptides aligns well with the growing focus on cancer-specific therapeutics. Frequently searched terms like "amino acid derivatives for cancer research" and "Fmoc-protected building blocks" demonstrate the compound's relevance to these cutting-edge applications.
The synthesis and characterization of (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid require specialized expertise in organic chemistry and peptide science. The compound typically appears as a white to off-white crystalline powder with high purity (>95%), making it suitable for sensitive biological applications. Researchers often inquire about "storage conditions for Fmoc-amino acids" and "handling precautions for CAS 200344-33-8," emphasizing the need for proper material management in laboratory settings.
From a market perspective, the demand for (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has shown steady growth, particularly in North America and Europe where peptide-based drug development is most advanced. The compound's price and availability often depend on scale, with custom synthesis options available for researchers requiring specific isotopic labeling or other modifications. Search trends reveal interest in "bulk suppliers of Fmoc-protected amino acids" and "CAS 200344-33-8 price trends," reflecting the commercial aspects of this specialty chemical.
Quality control is paramount when working with (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, with HPLC and mass spectrometry being the most common analytical techniques for verification. The compound's stability profile makes it suitable for long-term storage when kept under appropriate conditions (typically -20°C in a dry environment). Researchers frequently search for "analytical methods for Fmoc-amino acids" and "CAS 200344-33-8 specifications," highlighting the importance of quality assurance in peptide research.
Looking to the future, (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is expected to maintain its importance in pharmaceutical research, particularly as peptide therapeutics continue to gain FDA approvals. The compound's versatility and reliability make it a mainstay in the toolkit of medicinal chemists and peptide scientists worldwide. Emerging search terms like "next-generation peptide building blocks" and "advanced Fmoc-protected derivatives" suggest ongoing innovation in this field, with CAS No. 200344-33-8 remaining a key player in the landscape of peptide drug development.

